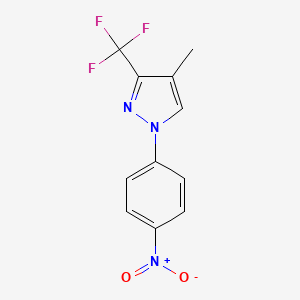![molecular formula C24H30N2O4 B10905672 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10905672.png)
N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(pentyloxy)phenoxy]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyl group, a hydroxyl group, and a pentoxyphenoxy group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3-allyl-2-hydroxybenzaldehyde, which is then reacted with 4-pentyloxyphenol in the presence of a suitable catalyst to form the desired hydrazide compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and reaction times being crucial for optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(CHLOROPHENYL)PHENOXY]PROPANOHYDRAZIDE
- N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(METHYLPHENYL)PHENOXY]PROPANOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide |
InChI |
InChI=1S/C24H30N2O4/c1-4-6-7-16-29-21-12-14-22(15-13-21)30-18(3)24(28)26-25-17-20-11-8-10-19(9-5-2)23(20)27/h5,8,10-15,17-18,27H,2,4,6-7,9,16H2,1,3H3,(H,26,28)/b25-17+ |
InChI Key |
OBBWATNUHWPGNQ-KOEQRZSOSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=CC=CC(=C2O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


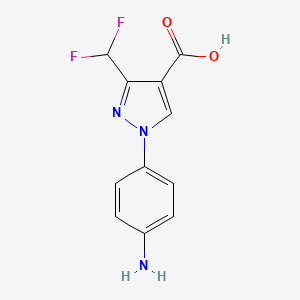
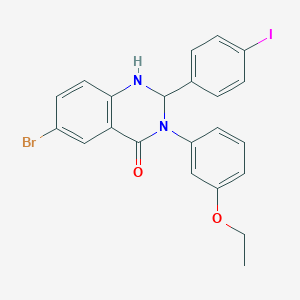
![tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B10905602.png)
![1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10905605.png)
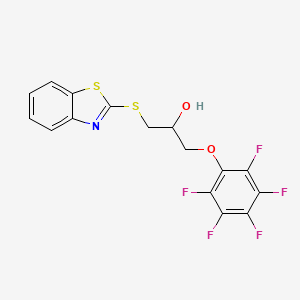
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)
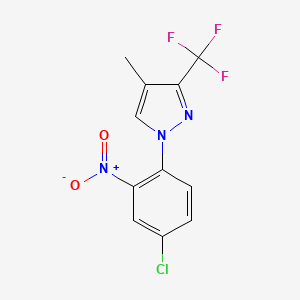
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide](/img/structure/B10905641.png)
![(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905642.png)
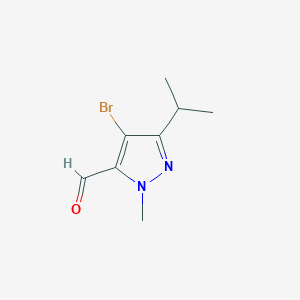
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B10905654.png)
![3-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905657.png)
